molecular formula C12H11Cl2N B3363523 2,6-Dichloro-3-ethyl-8-methylquinoline CAS No. 1031927-98-6

2,6-Dichloro-3-ethyl-8-methylquinoline

Cat. No.: B3363523
CAS No.: 1031927-98-6
M. Wt: 240.12 g/mol
InChI Key: ZYRWSUAIIDHWBB-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-ethyl-8-methylquinoline is a quinoline derivative with the molecular formula C₁₂H₁₂Cl₂N₂. Quinoline itself is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-ethyl-8-methylquinoline typically involves the following steps:

  • Starting Materials: The synthesis begins with quinoline or its derivatives as the starting material.

  • Electrophilic Substitution: Chlorination reactions are performed to introduce chlorine atoms at the 2 and 6 positions of the quinoline ring.

  • Alkylation: Ethylation is carried out to add an ethyl group at the 3 position.

  • Methylation: Finally, methylation introduces a methyl group at the 8 position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-ethyl-8-methylquinoline undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the quinoline derivative into corresponding quinone derivatives.

  • Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Electrophilic substitution often uses reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while nucleophilic substitution may involve alkyl halides and strong bases.

Major Products Formed:

  • Oxidation Products: Quinone derivatives, such as 2,6-Dichloro-3-ethyl-8-methylquinone.

  • Reduction Products: Dihydroquinoline derivatives, such as 2,6-Dichloro-3-ethyl-8-methyl-1,2-dihydroquinoline.

  • Substitution Products: Various substituted quinolines depending on the reagents and conditions used.

Scientific Research Applications

2,6-Dichloro-3-ethyl-8-methylquinoline has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological targets.

  • Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer properties.

  • Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2,6-Dichloro-3-ethyl-8-methylquinoline exerts its effects involves interactions with molecular targets and pathways. For example, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The specific molecular targets and pathways depend on the biological system and the desired application.

Comparison with Similar Compounds

2,6-Dichloro-3-ethyl-8-methylquinoline is compared with other similar quinoline derivatives, such as:

  • 2,6-Dichloroquinoline: Lacks the ethyl and methyl groups, resulting in different chemical properties and reactivity.

  • 3-Ethylquinoline: Lacks the chlorine atoms, leading to different biological activities.

  • 8-Methylquinoline: Lacks the chlorine atoms at the 2 and 6 positions, affecting its chemical behavior and applications.

Properties

IUPAC Name

2,6-dichloro-3-ethyl-8-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c1-3-8-5-9-6-10(13)4-7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRWSUAIIDHWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653603
Record name 2,6-Dichloro-3-ethyl-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-98-6
Record name 2,6-Dichloro-3-ethyl-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031927-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-ethyl-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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